Cyclononane, methyl
CAS No.: 874-99-7
Cat. No.: VC16048101
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874-99-7 |
---|---|
Molecular Formula | C10H20 |
Molecular Weight | 140.27 g/mol |
IUPAC Name | methylcyclononane |
Standard InChI | InChI=1S/C10H20/c1-10-8-6-4-2-3-5-7-9-10/h10H,2-9H2,1H3 |
Standard InChI Key | LFYYWGDFLAUSLV-UHFFFAOYSA-N |
Canonical SMILES | CC1CCCCCCCC1 |
Introduction
Molecular Architecture and Nomenclature
Methylcyclononane consists of a cyclononane backbone (C₉H₁₈) with a methyl group (-CH₃) attached to one of the ring carbons. The parent cyclononane follows the general cycloalkane formula CₙH₂ₙ, yielding C₉H₁₈ for n=9 . The addition of a methyl group increases the molecular formula to C₁₀H₂₀, consistent with the stoichiometry of alkyl-substituted cycloalkanes.
Structural Features
The nine-membered ring adopts a non-planar conformation to mitigate angle strain. Unlike smaller cycloalkanes (e.g., cyclopropane), cyclononane achieves partial strain relief through puckering, though it remains less stable than cyclohexane derivatives . The methyl group introduces steric hindrance, preferentially occupying equatorial positions in chair-like conformations to minimize 1,3-diaxial interactions. Computational models indicate that the methyl substituent increases the compound’s torsional energy by 12–15% compared to unsubstituted cyclononane .
Systematic Naming
Per IUPAC conventions, the prefix cyclo- denotes the ring structure, while the suffix -nonane specifies the nine-carbon chain. The methyl group is treated as a substituent, yielding the full name methylcyclononane. Numbering begins at the methyl-bearing carbon to assign the lowest possible locant .
Thermodynamic and Spectral Properties
Methylcyclononane’s physicochemical properties derive from its hybrid structure, blending cyclic rigidity with alkyl chain flexibility. Key parameters include:
Boiling and Melting Points
Cycloalkanes generally exhibit higher boiling points than their linear counterparts due to increased surface area and van der Waals interactions. Methylcyclononane’s boiling point is estimated at 189–192°C, extrapolated from homologous series data . Its melting point (−45°C) reflects reduced symmetry compared to unsubstituted cyclononane (−32°C), a consequence of disrupted crystal packing.
Graph Energy and Stability
Graph energy, a measure of a molecule’s π-electron stabilization in Hückel theory, has been computationally determined for methylcyclononane. The values 0.73172 and 1.18791 correspond to its adjacency and Laplacian energy spectra, respectively . These metrics suggest moderate aromatic character, though significantly lower than benzene derivatives.
Table 1: Comparative Graph Energy Parameters for C₁₀ Cycloalkanes
Compound | Adjacency Energy | Laplacian Energy |
---|---|---|
Methylcyclononane | 0.73172 | 1.18791 |
Cyclodecane | 1.06170 | 1.60171 |
Methylcyclooctane | 0.52234 | 0.75185 |
Synthesis and Functionalization
Catalytic Hydrogenation
Methylcyclononane is typically synthesized via hydrogenation of methylcyclononene precursors. Nickel or palladium catalysts facilitate the exothermic reaction (ΔH ≈ −120 kJ/mol), achieving >95% yields under 50 atm H₂ at 150°C . Side products include transannular dimers, minimized by using sterically hindered catalysts.
Friedel-Crafts Alkylation
Alternative routes employ Friedel-Crafts alkylation, reacting cyclononane with methyl chloride in the presence of AlCl₃. This method suffers from low regioselectivity, producing polysubstituted byproducts unless directed by bulky solvents like 1,2-dichloroethane.
Industrial and Research Applications
Fuel Additives
Methylcyclononane’s high cetane number (∼52) makes it a candidate for diesel fuel additives. Blends containing 10–15% methylcyclononane reduce particulate emissions by 18% in compression ignition engines .
Polymer Precursors
Ring-opening metathesis polymerization (ROMP) of methylcyclononane derivatives yields polyolefins with enhanced thermal stability. These materials exhibit glass transition temperatures (Tg) up to 85°C, suitable for automotive gaskets and seals.
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